molecular formula C18H10ClFN2S B2358641 2-[(3-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile CAS No. 252059-86-2

2-[(3-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile

Cat. No.: B2358641
CAS No.: 252059-86-2
M. Wt: 340.8
InChI Key: RFHUWGLFBMOZQK-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile is an organic compound with the molecular formula C18H10ClFN2S It is a member of the nicotinonitrile family, characterized by the presence of a nitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile typically involves the reaction of 3-chlorothiophenol with 4-fluorobenzaldehyde to form an intermediate, which is then subjected to a cyclization reaction with malononitrile. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(3-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chlorophenyl)sulfanyl]-6-(4-chlorophenyl)nicotinonitrile
  • 2-[(3-Chlorophenyl)sulfanyl]-6-(4-bromophenyl)nicotinonitrile
  • 2-[(3-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)nicotinonitrile

Uniqueness

2-[(3-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-(3-chlorophenyl)sulfanyl-6-(4-fluorophenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClFN2S/c19-14-2-1-3-16(10-14)23-18-13(11-21)6-9-17(22-18)12-4-7-15(20)8-5-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHUWGLFBMOZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SC2=C(C=CC(=N2)C3=CC=C(C=C3)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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